Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate
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Overview
Description
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyloxazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and oxazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-Difluorophenyl)-5-methyloxazole-4-carboxylate: Unique due to its specific substitution pattern and functional groups.
1-(2,5-Difluorophenyl)-3-(2,3-Dimethoxyphenyl)-2-propen-1-one: Similar in having a difluorophenyl group but differs in the rest of the structure.
1-(3,5-Difluorophenyl)-3-(2,5-Dimethoxyphenyl)-2-propen-1-one: Another similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its combination of a difluorophenyl group, methyloxazole ring, and ethyl ester functional group. This specific structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C13H11F2NO3 |
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Molecular Weight |
267.23 g/mol |
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H11F2NO3/c1-3-18-13(17)11-7(2)19-12(16-11)8-4-9(14)6-10(15)5-8/h4-6H,3H2,1-2H3 |
InChI Key |
AXRAWTYTRFLPMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)C2=CC(=CC(=C2)F)F)C |
Origin of Product |
United States |
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